molecular formula C16H20ClNO B14295811 N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride CAS No. 116235-71-3

N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride

Katalognummer: B14295811
CAS-Nummer: 116235-71-3
Molekulargewicht: 277.79 g/mol
InChI-Schlüssel: CXTIEIXRTYYMBY-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride is a quaternary ammonium compound with a benzyl group, a methoxy group, and two methyl groups attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride typically involves the quaternization of N,N-dimethylaniline with benzyl chloride in the presence of a suitable solvent such as acetonitrile or ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion. The general reaction scheme is as follows:

N,N-dimethylaniline+Benzyl chlorideN-Benzyl-4-methoxy-N,N-dimethylanilinium chloride\text{N,N-dimethylaniline} + \text{Benzyl chloride} \rightarrow \text{this compound} N,N-dimethylaniline+Benzyl chloride→N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: N-Benzyl-4-methoxy-N,N-dimethylanilinium N-oxide

    Reduction: N-Benzyl-4-methoxy-N-methylaniline

    Substitution: Various substituted benzyl derivatives

Wissenschaftliche Forschungsanwendungen

N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other quaternary ammonium compounds.

    Biology: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.

    Medicine: Explored as a potential drug candidate for its ability to interact with biological targets.

    Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.

Wirkmechanismus

The mechanism of action of N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride involves its interaction with cellular membranes. The compound’s quaternary ammonium structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications, where the compound can effectively kill bacteria by compromising their cell membranes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Benzyl-N,N-dimethylanilinium chloride
  • N-(4-Methoxybenzyl)-N-methylamine
  • Benzylamine

Uniqueness

N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride is unique due to the presence of both a benzyl group and a methoxy group, which confer distinct chemical properties and reactivity. The methoxy group enhances the compound’s solubility in organic solvents, while the benzyl group provides a site for further functionalization through substitution reactions.

Eigenschaften

CAS-Nummer

116235-71-3

Molekularformel

C16H20ClNO

Molekulargewicht

277.79 g/mol

IUPAC-Name

benzyl-(4-methoxyphenyl)-dimethylazanium;chloride

InChI

InChI=1S/C16H20NO.ClH/c1-17(2,13-14-7-5-4-6-8-14)15-9-11-16(18-3)12-10-15;/h4-12H,13H2,1-3H3;1H/q+1;/p-1

InChI-Schlüssel

CXTIEIXRTYYMBY-UHFFFAOYSA-M

Kanonische SMILES

C[N+](C)(CC1=CC=CC=C1)C2=CC=C(C=C2)OC.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.